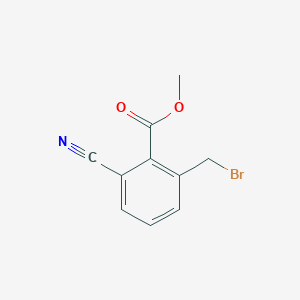

Methyl 2-(bromomethyl)-6-cyanobenzoate

Overview

Description

Methyl 2-(bromomethyl)-6-cyanobenzoate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromomethyl group and a cyano group attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)-6-cyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methyl-6-cyanobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution of a methyl group with a bromomethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-6-cyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 2-(aminomethyl)-6-cyanobenzoate.

Oxidation: Formation of methyl 2-(carboxymethyl)-6-cyanobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-cyanobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-6-cyanobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Methyl 2-bromobenzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.

Methyl 2-(chloromethyl)-6-cyanobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect reactivity and selectivity.

Methyl 2-(bromomethyl)-4-cyanobenzoate: Positional isomer with the cyano group at the 4-position, leading to different chemical properties and reactivity.

Uniqueness: Methyl 2-(bromomethyl)-6-cyanobenzoate is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biological Activity

Methyl 2-(bromomethyl)-6-cyanobenzoate is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 254.08 g/mol

- CAS Number : 165111-46-6

The compound features a bromomethyl group and a cyano group attached to a benzoate structure, which contributes to its reactivity and interaction with biological macromolecules.

This compound exhibits its biological activity primarily through:

- Nucleophilic Substitution : The bromomethyl group acts as a leaving group, facilitating reactions with nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties .

- Hydrogen Bonding and Van der Waals Forces : The cyano group can participate in interactions that stabilize binding with target biomolecules, enhancing its efficacy as an enzyme inhibitor or receptor ligand.

Biological Applications

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of synthesizing pharmaceuticals targeting specific diseases.

- Anticancer Activity : Research indicates that derivatives of this compound may serve as precursors in the synthesis of anticancer agents. For example, related compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells.

- Pharmaceutical Development : The compound is utilized as an intermediate in the synthesis of various therapeutic agents, particularly those aimed at treating cancer and other serious conditions.

Table 1: Summary of Research Findings on this compound

Comparative Analysis with Similar Compounds

This compound is often compared with similar compounds due to variations in their functional groups and positions on the aromatic ring:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-5-cyanobenzoate | Similar cyano and bromomethyl groups | Different positioning affecting reactivity |

| Methyl 3-bromo-2-cyanobenzoate | Bromomethyl group on a different carbon | Varies in biological activity due to structural differences |

These comparisons highlight the significance of substitution patterns in determining the biological efficacy of these compounds.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXPMFZZUHOIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.